Differential Substrate Acceptance: Demonstrated N-Glycosylation in *T. gondii* and *T. b. brucei* vs. Bz-Asn-Gly-Thr-NH2
The target compound, Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2, was shown to be an effective substrate for N-glycosylation in cell-free lysates of *Toxoplasma gondii* and *Trypanosoma brucei brucei*. In contrast, the comparator peptide N-Bz-Asn-Gly-Thr-NH2, another standard glycosylation test peptide, was not detectably glycosylated under the same experimental conditions [1]. This crucial difference establishes Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2 as the required peptide substrate for investigating N-glycosylation in these specific pathogenic trypanosomatids.
| Evidence Dimension | Substrate acceptance (N-glycosylation event) |
|---|---|
| Target Compound Data | Positive glycosylation (observed) |
| Comparator Or Baseline | N-Bz-Asn-Gly-Thr-NH2: Negative glycosylation (not observed) |
| Quantified Difference | Qualitative: Substrate vs. Non-substrate |
| Conditions | Cell-free lysates from *Toxoplasma gondii* and *Trypanosoma brucei brucei* |
Why This Matters
For researchers studying trypanosomatid biology, this demonstrated substrate specificity ensures the procurement of a functional assay component, eliminating the risk of experimental failure associated with using an unvalidated alternative like Bz-Asn-Gly-Thr-NH2.
- [1] Dieckmann-Schuppert A, Bause E, Schwarz RT. (1994). Glycosylation reactions in Plasmodium falciparum, Toxoplasma gondii, and Trypanosoma brucei brucei probed by the use of synthetic peptides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1199(1), 37-44. View Source
